![molecular formula C11H11N3O3 B12626390 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 917911-34-3](/img/structure/B12626390.png)
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and carboxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction with an appropriate carboxylic acid derivative or through the oxidation of an alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can yield an alcohol.
Scientific Research Applications
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and carboxyl groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydroxypyridin-3-yl)propanoic acid: This compound has a similar structure but with the hydroxyl group on the 3-position of the pyridine ring.
(3R)-3-Amino-3-(5-hydroxy-2-pyridinyl)propanoic acid: This compound contains an amino group instead of a pyrazole ring.
Uniqueness
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the presence of both pyridine and pyrazole rings, which provide a distinct set of chemical properties and reactivity. The combination of these rings with the hydroxyl and carboxyl functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917911-34-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-[1-(5-hydroxypyridin-2-yl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-9-2-3-10(12-6-9)14-7-8(5-13-14)1-4-11(16)17/h2-3,5-7,15H,1,4H2,(H,16,17) |
InChI Key |
CTFNPDNNHVTDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)N2C=C(C=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
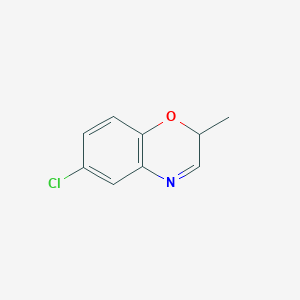
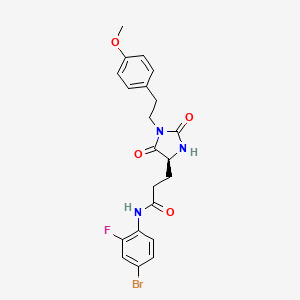

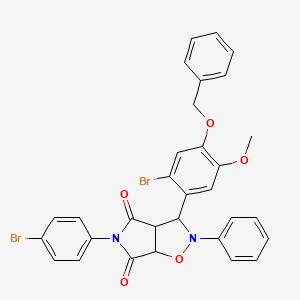
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
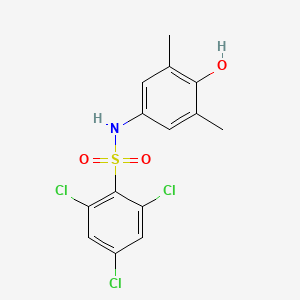
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

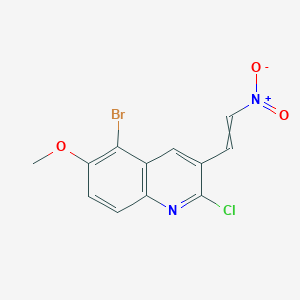
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
